molecular formula C17H23BrN2OS B2484565 1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane CAS No. 2320884-49-7

1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B2484565
CAS No.: 2320884-49-7
M. Wt: 383.35
InChI Key: AJZKSECUHSFZEH-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors, such as diamines and dihalides, under basic conditions.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via acylation reactions using 3-bromobenzoyl chloride and a suitable base.

    Attachment of the Thianyl Group: The thianyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thianyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying biological interactions.

    Medicine: As a candidate for drug development, particularly in the area of central nervous system disorders.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)-4-(thian-4-yl)-1,4-diazepane: Similar structure with a chlorine atom instead of bromine.

    1-(3-Bromobenzoyl)-4-(phenyl)-1,4-diazepane: Similar structure with a phenyl group instead of thianyl.

    1-(3-Bromobenzoyl)-4-(methyl)-1,4-diazepane: Similar structure with a methyl group instead of thianyl.

Uniqueness

1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane is unique due to the presence of both the bromobenzoyl and thianyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(3-bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2OS/c18-15-4-1-3-14(13-15)17(21)20-8-2-7-19(9-10-20)16-5-11-22-12-6-16/h1,3-4,13,16H,2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZKSECUHSFZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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